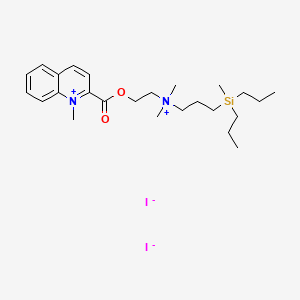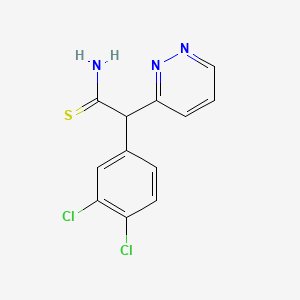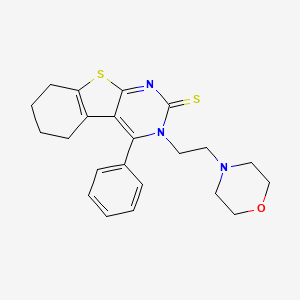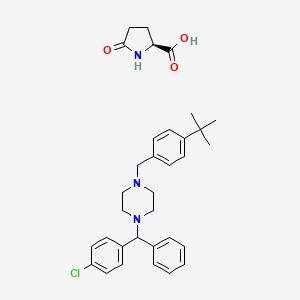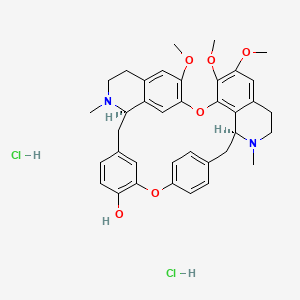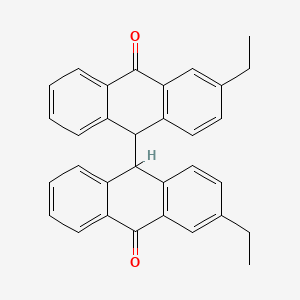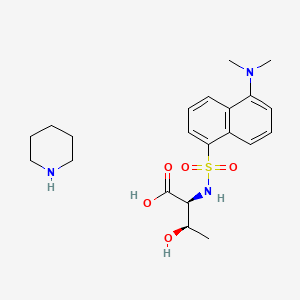
Dansyl-L-threonine Piperidinium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-L-threonine Piperidinium Salt is a biochemical compound used primarily in proteomics research. It is known for its fluorescent properties, which make it useful in various analytical techniques. The compound has the molecular formula C16H20N2O5S and a molecular weight of 437.56 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-threonine Piperidinium Salt typically involves the dansylation of L-threonine. Dansyl chloride is reacted with L-threonine in the presence of a base, such as sodium carbonate, to form the dansylated product. The reaction is usually carried out at room temperature for about 60 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale dansylation reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-L-threonine Piperidinium Salt can undergo various chemical reactions, including:
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride and sodium carbonate are commonly used reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Major Products Formed
The primary product of the dansylation reaction is this compound itself. Other reactions may yield various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Dansyl-L-threonine Piperidinium Salt has several applications in scientific research:
Proteomics: Used as a fluorescent probe for the quantification and analysis of amino acids in biological samples.
Biochemistry: Employed in the study of protein interactions and enzyme activities.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mecanismo De Acción
The mechanism of action of Dansyl-L-threonine Piperidinium Salt primarily involves its fluorescent properties. The dansyl group, when excited by light, emits fluorescence, which can be detected and measured. This property is exploited in various analytical techniques to study molecular interactions and concentrations .
Comparación Con Compuestos Similares
Similar Compounds
- Dansyl-L-alanine Piperidinium Salt
- Dansyl-L-serine Piperidinium Salt
- Dansyl-L-valine Piperidinium Salt
Uniqueness
Dansyl-L-threonine Piperidinium Salt is unique due to its specific amino acid composition (L-threonine) and its application in proteomics research. Its fluorescent properties make it particularly valuable for the quantification and analysis of amino acids, setting it apart from other similar compounds .
Propiedades
Número CAS |
84282-14-4 |
|---|---|
Fórmula molecular |
C21H31N3O5S |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid;piperidine |
InChI |
InChI=1S/C16H20N2O5S.C5H11N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;1-2-4-6-5-3-1/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5H2/t10-,15+;/m1./s1 |
Clave InChI |
BOLRKZDBAWTVSN-VSLILLSYSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCNCC1 |
SMILES canónico |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


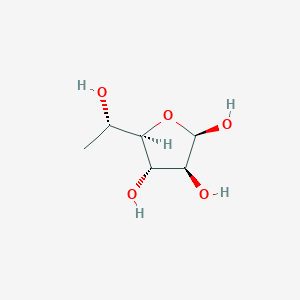
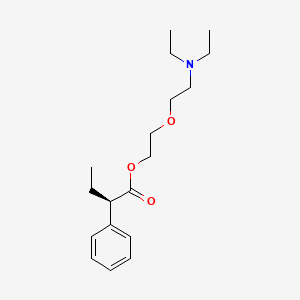
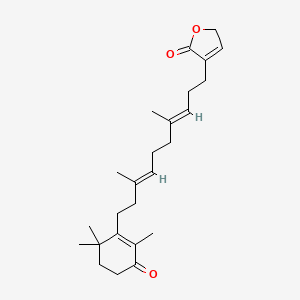

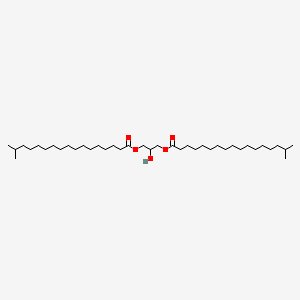
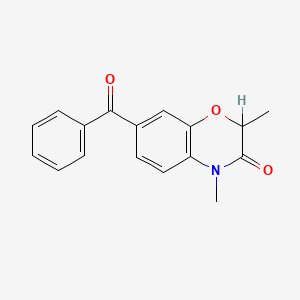
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
